molecular formula C21H26N2O5S B2423759 N-(3-(2-phenylmorpholino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954049-32-2

N-(3-(2-phenylmorpholino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2423759
CAS No.: 954049-32-2
M. Wt: 418.51
InChI Key: XDNXAHBXWBTJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-(2-phenylmorpholino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It contains a morpholine ring (a six-membered ring with one nitrogen and one oxygen atom), a phenyl group (a six-membered carbon ring), a propyl group (a three-carbon chain), a benzo[b][1,4]dioxine ring (a fused ring system containing an oxygen atom), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine, phenyl, propyl, benzo[b][1,4]dioxine, and sulfonamide groups would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The morpholine, phenyl, propyl, benzo[b][1,4]dioxine, and sulfonamide groups could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include its melting and boiling points, its solubility in various solvents, its density, and its reactivity with other compounds .

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives, including N-(3-(2-phenylmorpholino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have been synthesized and evaluated for their biological activity. These compounds have shown moderate activity against butyrylcholinesterase and acetylcholinesterase but good activity against the lipoxygenase enzyme. Furthermore, derivatives of these compounds demonstrated significant antimicrobial activities against a range of bacterial and fungal species (Irshad, 2018), (Irshad et al., 2019).

Enzyme Inhibitory Potential and Molecular Docking Studies

Studies focusing on sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. Additionally, molecular docking results were consistent with in vitro enzyme inhibition data, suggesting the importance of these compounds in inhibitory mechanisms (Abbasi et al., 2019).

Antibacterial Potential and Synthesis of Derivatives

The antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety has been investigated. These compounds have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. The synthesis methods and characterization of these derivatives have been detailed, offering insights into their potential applications in medicinal chemistry (Abbasi et al., 2016).

Antimalarial and Computational Studies

A study on N-(phenylsulfonyl)acetamide derivatives, including structures similar to this compound, highlighted their antimalarial activity and computational calculations. These compounds exhibited antimalarial activity with IC50 values of less than 30µM. Furthermore, molecular docking studies revealed their affinity against various enzymes, emphasizing their potential as antimalarial agents and possibly against other diseases like COVID-19 (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Without more information, it’s difficult to speculate on what these might be .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. These could include its toxicity, its flammability, its reactivity, and any risks it poses to the environment .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential as a drug or a chemical probe, or its use in materials science .

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c24-29(25,18-7-8-19-20(15-18)28-14-13-27-19)22-9-4-10-23-11-12-26-21(16-23)17-5-2-1-3-6-17/h1-3,5-8,15,21-22H,4,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXAHBXWBTJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.